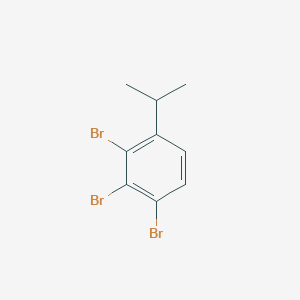![molecular formula C18H11Cl B14134015 1-[2-(4-Chlorophenyl)ethynyl]naphthalene](/img/structure/B14134015.png)
1-[2-(4-Chlorophenyl)ethynyl]naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-Chlorophenyl)ethynyl]naphthalene is an organic compound with the molecular formula C18H11Cl It is characterized by a naphthalene ring substituted with a 4-chlorophenyl ethynyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-[2-(4-Chlorophenyl)ethynyl]naphthalene can be synthesized through a series of organic reactions. One common method involves the Sonogashira coupling reaction, where 2-bromonaphthalene reacts with 4-chlorophenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere using a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions: 1-[2-(4-Chlorophenyl)ethynyl]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated or nitro-substituted naphthalene compounds.
科学研究应用
1-[2-(4-Chlorophenyl)ethynyl]naphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
作用机制
The mechanism of action of 1-[2-(4-Chlorophenyl)ethynyl]naphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
2-[(4-Chlorophenyl)ethynyl]naphthalene: A closely related compound with similar structural features.
1-(2-Phenylethynyl)naphthalene: Another derivative with a phenyl group instead of a chlorophenyl group.
2-[(4-Methoxyphenyl)ethynyl]naphthalene: A derivative with a methoxy group, exhibiting different electronic properties.
Uniqueness: 1-[2-(4-Chlorophenyl)ethynyl]naphthalene is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties.
属性
分子式 |
C18H11Cl |
|---|---|
分子量 |
262.7 g/mol |
IUPAC 名称 |
1-[2-(4-chlorophenyl)ethynyl]naphthalene |
InChI |
InChI=1S/C18H11Cl/c19-17-12-9-14(10-13-17)8-11-16-6-3-5-15-4-1-2-7-18(15)16/h1-7,9-10,12-13H |
InChI 键 |
RIXNDNSMLKRZGT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2C#CC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,3aR,6aS)-2-((S)-2-((S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-((3R)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B14133938.png)

![Tert-butyl 2-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-3-carboxylate](/img/structure/B14133970.png)

![1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B14133977.png)

![1H-Indole, 3-[(trifluoromethyl)thio]-](/img/structure/B14133990.png)






